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Compound of Interest

Compound Name: 3-Chloro-2,5-difluoropyridine

Cat. No.: B104385 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Chloro-2,5-difluoropyridine is a halogenated pyridine derivative that serves as a crucial

building block in the synthesis of various high-value chemical entities, particularly in the

pharmaceutical industry. Its unique substitution pattern, featuring both chlorine and fluorine

atoms, imparts specific reactivity and properties that are leveraged in the development of novel

therapeutics. This technical guide provides a comprehensive overview of the physical and

chemical properties of 3-Chloro-2,5-difluoropyridine, along with relevant safety information

and its application in drug discovery.

Physical Properties
The physical characteristics of 3-Chloro-2,5-difluoropyridine are summarized in the table

below. These properties are essential for its handling, storage, and use in various chemical

reactions.
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Property Value Reference

CAS Number 851179-00-5 [1][2]

Molecular Formula C5H2ClF2N [1][2]

Molecular Weight 149.53 g/mol [1][3]

Appearance Liquid [2]

Melting Point 10-12 °C [2]

Boiling Point 143.3 °C at 760 mmHg [2]

Density 1.451 g/cm³ [4]

Flash Point 40.5 °C [2]

Solubility
Soluble in Chloroform, Ethyl

Acetate

Purity Typically ≥97% [2]

Experimental Protocols for Physical Property
Determination
While specific experimental protocols for 3-Chloro-2,5-difluoropyridine are not readily

available in the public domain, standard laboratory procedures are employed for the

determination of its physical properties.

Boiling Point Determination: The boiling point is typically determined using a distillation

apparatus at atmospheric pressure (760 mmHg). The temperature at which the liquid and vapor

phases are in equilibrium is recorded as the boiling point. For smaller quantities, a micro-boiling

point apparatus can be utilized.

Melting Point Determination: Given its low melting point, the melting point is determined by

cooling the liquid sample until it solidifies and then slowly heating it in a capillary tube in a

melting point apparatus. The temperature range over which the solid melts is recorded.
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Density Measurement: The density is measured using a pycnometer or a digital density meter

at a specified temperature. The mass of a known volume of the substance is determined, and

the density is calculated.

Solubility Testing: A qualitative assessment of solubility is performed by adding a small amount

of 3-Chloro-2,5-difluoropyridine to a test tube containing the solvent of interest (e.g.,

chloroform, ethyl acetate, water). The mixture is agitated, and the degree of dissolution is

observed. For quantitative analysis, a saturated solution is prepared, and the concentration of

the dissolved solute is determined using analytical techniques such as spectroscopy or

chromatography.

Chemical Properties and Reactivity
The reactivity of 3-Chloro-2,5-difluoropyridine is dictated by the electronic effects of the

halogen substituents and the nitrogen atom in the pyridine ring. The pyridine ring is electron-

deficient, and the fluorine and chlorine atoms further withdraw electron density, making the ring

susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The positions ortho and para to the nitrogen atom

are activated towards nucleophilic substitution. The fluorine atoms, being more electronegative

and better leaving groups in SNAr reactions on electron-deficient rings, are generally more

susceptible to displacement by nucleophiles than the chlorine atom. The chlorine at the 3-

position is less activated and would require more forcing conditions for substitution. Site-

selectivity in nucleophilic substitution reactions of polyhalogenated pyridines can be influenced

by the nature of the nucleophile and the reaction conditions.[5][6]

Metal-Catalyzed Cross-Coupling Reactions: The carbon-chlorine bond in 3-Chloro-2,5-
difluoropyridine can participate in various palladium-catalyzed cross-coupling reactions, such

as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are powerful

tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of

a wide range of substituents onto the pyridine core. The efficiency and selectivity of these

reactions often depend on the choice of catalyst, ligand, and reaction conditions.[7][8]

Application in Drug Discovery
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A significant application of 3-Chloro-2,5-difluoropyridine is its use as a key intermediate in

the synthesis of selective inhibitors of Protein Kinase C theta (PKCθ).[9] PKCθ is a crucial

enzyme in T-cell signaling pathways, and its inhibition is a promising therapeutic strategy for

autoimmune and inflammatory diseases.[10][11] The unique substitution pattern of 3-Chloro-
2,5-difluoropyridine allows for the strategic introduction of various functional groups to build

complex molecules with high affinity and selectivity for the PKCθ active site.[12][13]

The general workflow for utilizing 3-Chloro-2,5-difluoropyridine in a drug discovery program

is illustrated in the diagram below.

3-Chloro-2,5-difluoropyridine
(Starting Material)

Chemical Synthesis
(e.g., Cross-Coupling, SNAr) Compound Library Generation High-Throughput Screening

(e.g., PKCθ Inhibition Assay) Hit Identification Lead Optimization
(Structure-Activity Relationship) Preclinical Candidate Selection

Click to download full resolution via product page

Caption: General drug discovery workflow starting from 3-Chloro-2,5-difluoropyridine.

Spectroscopic Data
While the specific spectra for 3-Chloro-2,5-difluoropyridine are not publicly available, the

expected spectroscopic characteristics can be inferred from data on similar compounds.

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region,

corresponding to the two hydrogen atoms on the pyridine ring. The chemical shifts and

coupling constants will be influenced by the adjacent halogen atoms.

¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the

pyridine ring. The chemical shifts will be significantly affected by the attached halogen atoms,

with the carbons bonded to fluorine showing characteristic splitting due to C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule and

is expected to show two distinct signals for the two non-equivalent fluorine atoms. The

chemical shifts and any F-F or F-H coupling will provide valuable structural information.

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for C-H, C=C, and

C=N stretching vibrations within the aromatic ring. Strong absorptions corresponding to the
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C-Cl and C-F stretching vibrations are also expected.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the

molecular weight of the compound. The isotopic pattern of the molecular ion peak will be

characteristic of a molecule containing one chlorine atom (approximately a 3:1 ratio for M

and M+2).

Safety and Handling
3-Chloro-2,5-difluoropyridine is a chemical that should be handled with appropriate safety

precautions in a well-ventilated area.

Hazard Statements: The Safety Data Sheet (SDS) indicates that this compound may be a

flammable liquid and vapor. It is also classified as causing skin and serious eye irritation, and

may cause respiratory irritation.[14]

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including

safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames. Use

in a fume hood to avoid inhalation of vapors.

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If

inhaled, move to fresh air. Seek medical attention if irritation persists.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion
3-Chloro-2,5-difluoropyridine is a valuable and versatile building block in organic synthesis,

with significant applications in the field of drug discovery. Its distinct physical and chemical

properties, governed by its halogen substitution pattern, make it a key component in the

construction of complex molecular architectures. A thorough understanding of its properties,

reactivity, and safe handling procedures is essential for its effective utilization in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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